4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide
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Description
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Inhibition of Carbonic Anhydrases
Aromatic sulfonamides, including compounds structurally related to the mentioned chemical, have been studied for their inhibitory effects on carbonic anhydrase isoforms such as hCA I, II, IV, and XII. These compounds exhibit nanomolar half maximal inhibitory concentrations (IC50) against these isoforms, indicating their potential for therapeutic applications related to diseases where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013). Furthermore, acridine-acetazolamide conjugates have shown potent inhibitory activity against cytosolic isoforms hCA I, II, and VII, and the membrane-bound isoform hCA IV, with inhibition constants in the low micromolar and nanomolar range, suggesting a strong interaction with these enzymes and potential for selective inhibition (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Antitumor Activities
Pro-Apoptotic Indapamide Derivatives
Indapamide derivatives have been synthesized and evaluated for their pro-apoptotic activity as anticancer agents. Among these derivatives, specific compounds demonstrated significant growth inhibition in melanoma cell lines, indicating their potential as anticancer agents. This highlights the role of structural modifications in enhancing the anticancer activity of sulfonamide-based compounds (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Enzyme Inhibitory Properties
Benzothiazole Derivatives as Antitumor Agents
The synthesis of benzothiazole derivatives based on the modification of existing sulfonamide structures has shown selective cytotoxicity against tumorigenic cell lines. These findings underscore the therapeutic potential of structurally novel sulfonamides in cancer treatment, with derivatives like 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide exhibiting excellent in vivo inhibitory effects on tumor growth (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).
Properties
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-20(12-7-8-12)25(22,23)13-9-5-11(6-10-13)16(21)18-17-14-3-2-4-15(14)19-24-17/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXLRGZPUGXAIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.